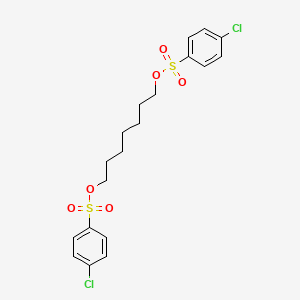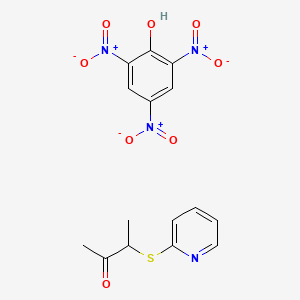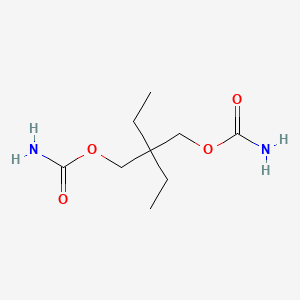
1,3-Propanediol, 2,2-diethyl-, dicarbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Propanediol, 2,2-diethyl-, dicarbamate is an organic compound with the molecular formula C7H16O2. It is also known by other names such as 2,2-Diethyl-1,3-propanediol and 3,3-Dimethylol pentane . This compound is characterized by its two hydroxyl groups attached to a propane backbone, with two ethyl groups attached to the central carbon atom.
准备方法
The synthesis of 1,3-Propanediol, 2,2-diethyl-, dicarbamate can be achieved through several methods. One common method involves the reaction of 2-phenyl-1,3-propanediol with phosgene to form the corresponding dichlorocarbonate derivative, which is then converted to the dicarbamate by ammoniation . This reaction is typically promoted by the addition of suitable acid combining compounds such as sodium hydroxide or dialkylaniline . Industrial production methods often involve large-scale hydrogenation in standard reactors capable of sustaining high pressures .
化学反应分析
1,3-Propanediol, 2,2-diethyl-, dicarbamate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form simpler alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. Major products formed from these reactions depend on the specific conditions and reagents used.
科学研究应用
1,3-Propanediol, 2,2-diethyl-, dicarbamate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
作用机制
The mechanism of action of 1,3-Propanediol, 2,2-diethyl-, dicarbamate involves its interaction with molecular targets and pathways within cells. The hydroxyl groups play a crucial role in its reactivity, allowing it to form hydrogen bonds and interact with various biomolecules. These interactions can lead to changes in the structure and function of proteins and other cellular components .
相似化合物的比较
1,3-Propanediol, 2,2-diethyl-, dicarbamate can be compared with other similar compounds such as:
2,2-Diethylpropane-1,3-diol: Similar structure but lacks the carbamate groups.
3,3-Dimethylol pentane: Another name for the same compound.
2,2-Diethylpropanediol-1,3: Similar structure with slight variations in functional groups. The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and physical properties.
属性
CAS 编号 |
6009-77-4 |
|---|---|
分子式 |
C9H18N2O4 |
分子量 |
218.25 g/mol |
IUPAC 名称 |
[2-(carbamoyloxymethyl)-2-ethylbutyl] carbamate |
InChI |
InChI=1S/C9H18N2O4/c1-3-9(4-2,5-14-7(10)12)6-15-8(11)13/h3-6H2,1-2H3,(H2,10,12)(H2,11,13) |
InChI 键 |
VSYMNDBTCKIDLT-UHFFFAOYSA-N |
规范 SMILES |
CCC(CC)(COC(=O)N)COC(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Chloro-N-[(3-methylphenyl)carbamoyl]acetamide](/img/structure/B14735938.png)

acetic acid](/img/structure/B14735949.png)
![Benzoic acid, 2-[(2-methyl-1-oxo-2-propenyl)amino]-, ethyl ester](/img/structure/B14735962.png)
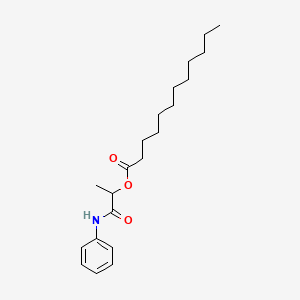
![7-Chloro-4-[[6-(diethylamino)hexyl]amino]-quinoline](/img/structure/B14735966.png)

![(17-acetyl-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl) 4-methylbenzenesulfonate](/img/structure/B14735971.png)

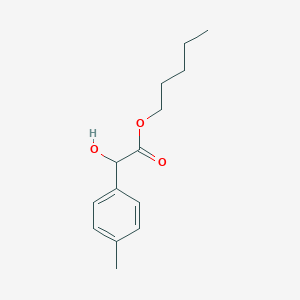

![[(E)-(3-methyl-1,4-dioxidoquinoxaline-1,4-diium-2-yl)methylideneamino]urea](/img/structure/B14735999.png)
